N-methyl-5-nitro-N-phenyl-2-[(3-pyridinylmethyl)amino]benzamide
Overview
Description
N-methyl-5-nitro-N-phenyl-2-[(3-pyridinylmethyl)amino]benzamide, commonly known as NMS-P118, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising anticancer activity against a wide range of cancer types.
Mechanism of Action
The exact mechanism of action of NMS-P118 is not fully understood. However, it has been proposed to inhibit the activity of the heat shock protein 90 (HSP90), which is a key molecular chaperone involved in the folding and stabilization of various oncogenic proteins. By inhibiting HSP90 activity, NMS-P118 can induce the degradation of these oncogenic proteins, leading to cancer cell death.
Biochemical and physiological effects:
NMS-P118 has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using NMS-P118 in lab experiments is its high potency and selectivity towards cancer cells. It has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using NMS-P118 is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
Several future directions can be explored to further understand the potential therapeutic applications of NMS-P118. These include:
1. Investigating the synergistic effects of NMS-P118 in combination with other anticancer agents.
2. Studying the pharmacokinetics and pharmacodynamics of NMS-P118 in vivo.
3. Developing novel formulations to improve the solubility and bioavailability of NMS-P118.
4. Identifying biomarkers that can predict the response of cancer cells to NMS-P118.
5. Exploring the potential of NMS-P118 in other disease areas, such as neurodegenerative disorders.
Scientific Research Applications
NMS-P118 has been extensively studied for its potential therapeutic applications in cancer treatment. Several preclinical studies have demonstrated its efficacy against a wide range of cancer types, including breast, lung, prostate, and ovarian cancer. It has also been found to exhibit synergistic effects when used in combination with other anticancer agents.
Properties
IUPAC Name |
N-methyl-5-nitro-N-phenyl-2-(pyridin-3-ylmethylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-23(16-7-3-2-4-8-16)20(25)18-12-17(24(26)27)9-10-19(18)22-14-15-6-5-11-21-13-15/h2-13,22H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDCUUHYYOZLQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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